molecular formula C10H15N3OS B7503316 5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole

5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole

Katalognummer: B7503316
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: UWHSJOWSJYSRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the activity of JAK enzymes involved in cytokine signaling pathways. CP-690,550 has been shown to be a potent and selective inhibitor of JAK3, which is primarily expressed in immune cells and plays a crucial role in the development and function of T cells.

Wirkmechanismus

5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole is a selective inhibitor of JAK3, which is primarily expressed in immune cells and plays a crucial role in the development and function of T cells. JAK3 is a member of the JAK family of tyrosine kinases, which are involved in cytokine signaling pathways. By inhibiting JAK3, this compound effectively blocks the downstream signaling of cytokines, such as interleukin-2 (IL-2), which are known to activate T cells. This results in the suppression of T cell proliferation and cytokine production, which are key processes involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects
This compound has been shown to effectively suppress the activity of T cells, which are known to play a crucial role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to reduce the levels of various proinflammatory cytokines, such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-alpha), which are known to be elevated in autoimmune diseases. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other immunosuppressive agents, such as methotrexate.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole is its specificity for JAK3, which allows for targeted inhibition of T cell activity without affecting other immune cells or cytokine signaling pathways. Furthermore, this compound has been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events. However, one of the main limitations of this compound is its potential for immunosuppression, which can increase the risk of infections and other adverse events. Therefore, careful monitoring of patients is required when using this compound in clinical settings.

Zukünftige Richtungen

5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, further research is needed to fully understand its mechanism of action, as well as its long-term safety and efficacy. In addition, future studies should explore the potential of this compound in combination with other immunosuppressive agents, as well as its potential for use in other diseases, such as cancer and transplantation. Finally, the development of more selective JAK inhibitors may provide new opportunities for the treatment of autoimmune diseases with fewer side effects.

Synthesemethoden

The synthesis of 5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole involves several steps, starting with the reaction of 4-cyclopropyl-2-methyl-5-nitroimidazole with diethyl oxalate to yield the corresponding oxalate ester. The ester is then converted to the corresponding acid, which is subsequently reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 2-(2-methoxyethoxy)ethylsulfanylamine to yield the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to effectively suppress the activity of T cells, which are known to play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other immunosuppressive agents, such as methotrexate.

Eigenschaften

IUPAC Name

5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-8(14-5-1)6-15-10-11-9(12-13-10)7-3-4-7/h7-8H,1-6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSJOWSJYSRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CSC2=NNC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.